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molecular formula C7H7N3O3 B7779698 N-Hydroxy-4-nitrobenzimidamide

N-Hydroxy-4-nitrobenzimidamide

Cat. No. B7779698
M. Wt: 181.15 g/mol
InChI Key: SRNSBDNIAKCXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003909

Procedure details

A solution of 29.6 g. (0.20 mole) of p-nitrobenzonitrile, 13.9 g. (0.20 mole) of hydroxylamine HCl, 13.8 g. (0.10 mole) of K2CO3 in 700 ml. of ethanol and 70 ml. of water is refluxed for 20 hours, cooled and diluted with 200 ml. of water. After removal of the ethanol by distillation in vacuo, the product is collected by filtration, washed with water and dried to yield 21.6 g. (60%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[NH2:13][OH:14].C([O-])([O-])=O.[K+].[K+].C(O)C>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8](=[N:13][OH:14])[NH2:9])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with 200 ml
CUSTOM
Type
CUSTOM
Details
After removal of the ethanol
DISTILLATION
Type
DISTILLATION
Details
by distillation in vacuo
FILTRATION
Type
FILTRATION
Details
the product is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 21.6 g

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C(N)=NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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